molecular formula C10H17N3O2 B2647553 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine CAS No. 1551950-65-2

4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine

Cat. No.: B2647553
CAS No.: 1551950-65-2
M. Wt: 211.265
InChI Key: COYVDXIQRZVGCB-UHFFFAOYSA-N
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Description

4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine ( 1551950-65-2) is a high-value chemical building block of interest in pharmaceutical and agrochemical research. This compound features a 1,2,4-oxadiazole moiety, a privileged structure in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which is linked to its potential as a scaffold for biologically active molecules . The molecule integrates this heterocycle with a tetrahydropyran (THP) ring bearing an amine functional group, creating a multifunctional intermediate with defined stereochemistry (MFCD24172127) . With a molecular formula of C10H17N3O2 and a molecular weight of 211.26 g/mol , it is well-characterized for research applications. Compounds containing the 1,2,4-oxadiazole motif are frequently investigated for their diverse biological activities. Research into similar cationic amphiphilic drugs has shown that such structures can inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism implicated in drug-induced phospholipidosis, making them valuable tools for studying this form of drug toxicity . Furthermore, structural analogs have been explored in patent literature for targeting chronic pain conditions and hyperalgesia . Supplied at 95% purity, this amine-functionalized building block is ideal for library synthesis, structure-activity relationship (SAR) studies, and the development of novel pharmacologically active agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)8-12-9(15-13-8)10(11)3-5-14-6-4-10/h7H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVDXIQRZVGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, some 1,2,4-oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The structural uniqueness of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine lies in its combination of a 1,2,4-oxadiazole core with an oxane-amine moiety. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity Reference
This compound 1,2,4-Oxadiazole + oxane Propan-2-yl, oxan-4-amine 198.25* N/A Not reported N/A
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide 1,2,4-Oxadiazole + pyrimidine Propan-2-yl, pyrazole-pyrimidine 342.2 47 CFTR modulation
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine 1,2,4-Triazole + pyridine-oxane Oxan-4-yloxy, methylpyridine 182.3 ([M+H]⁺) 6 Macrofilaricidal
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 1,2,4-Oxadiazole + benzene Propan-2-yl, ethylamine 231.29 N/A Not reported
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine 1,2,4-Oxadiazole + pentane 4-Methylphenyl, pentylamine 245.33 N/A Not reported

*Calculated from molecular formula (C₉H₁₆N₃O₂).

Key Observations :

  • The propan-2-yl substituent is a common feature in 1,2,4-oxadiazole derivatives, influencing lipophilicity and steric effects .

Key Insights :

  • The tert-butyl group in antitumor analogs enhances activity compared to smaller substituents like propan-2-yl, suggesting steric bulk may improve efficacy .

Biological Activity

4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a compound characterized by the presence of a 1,2,4-oxadiazole ring, which is recognized for its pharmacological potential. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in drug development and material science.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4OC_{11}H_{16}N_4O, with a molecular weight of approximately 220.27 g/mol. The structure features an oxadiazole moiety that contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to modulate the activity of enzymes and receptors. For instance, derivatives of oxadiazoles have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in cancer therapy. This suggests that this compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure can possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, studies have shown that certain oxadiazole derivatives exhibit potent cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of oxadiazole derivatives. Some studies have highlighted their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease . This inhibition could lead to increased levels of neurotransmitters and provide therapeutic benefits.

Research Findings and Case Studies

Study Findings Reference
Study on MAO InhibitionIdentified potent MAO-B inhibitors among oxadiazole derivatives with nanomolar IC50 values.
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines; specific derivatives showed IC50 values lower than standard chemotherapeutics.
Antimicrobial ActivityExhibited inhibitory effects against bacterial strains; further research needed for clinical applications.

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